molecular formula C25H29N5O5 B10908723 (diethylamino)methyl 4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate

(diethylamino)methyl 4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate

Cat. No.: B10908723
M. Wt: 479.5 g/mol
InChI Key: GBTGYKZLRZLMIQ-UHFFFAOYSA-N
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Description

(diethylamino)methyl 4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (diethylamino)methyl 4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-4-nitro-1H-pyrazole with an appropriate aldehyde under acidic conditions.

    Attachment of the phenyl group: The pyrazole derivative is then reacted with a benzyl halide to introduce the phenyl group.

    Formation of the benzoate ester: The resulting intermediate is then reacted with benzoic acid or its derivatives under esterification conditions.

    Introduction of the diethylamino group: Finally, the compound is treated with diethylamine to introduce the diethylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(diethylamino)methyl 4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Introduction of hydroxyl or carbonyl groups.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (diethylamino)methyl 4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a candidate for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (diethylamino)methyl 4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • (diethylamino)methyl 4-[({4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}carbonyl)amino]benzoate
  • This compound

Uniqueness

This compound stands out due to its unique combination of aromatic and heterocyclic structures. This gives it distinct chemical and biological properties compared to other similar compounds. Its versatility in various applications makes it a valuable compound for research and development.

Properties

Molecular Formula

C25H29N5O5

Molecular Weight

479.5 g/mol

IUPAC Name

diethylaminomethyl 4-[[4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoyl]amino]benzoate

InChI

InChI=1S/C25H29N5O5/c1-5-28(6-2)16-35-25(32)21-11-13-22(14-12-21)26-24(31)20-9-7-19(8-10-20)15-29-18(4)23(30(33)34)17(3)27-29/h7-14H,5-6,15-16H2,1-4H3,(H,26,31)

InChI Key

GBTGYKZLRZLMIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C(=C(C(=N3)C)[N+](=O)[O-])C

Origin of Product

United States

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